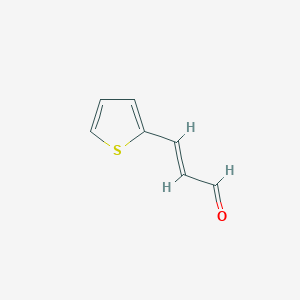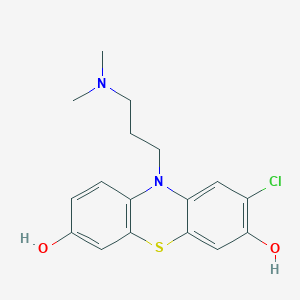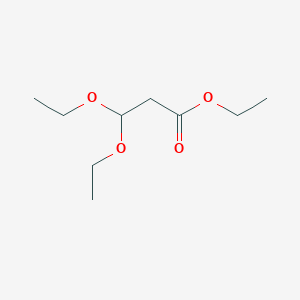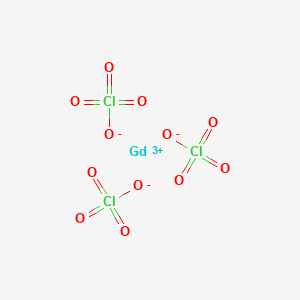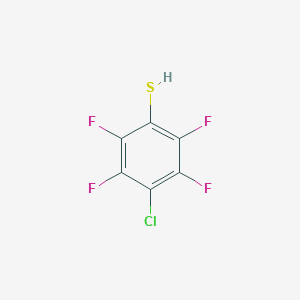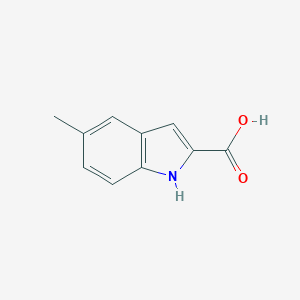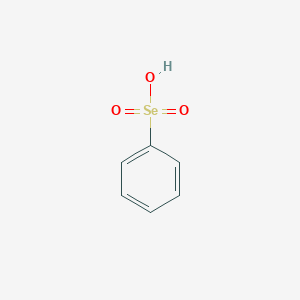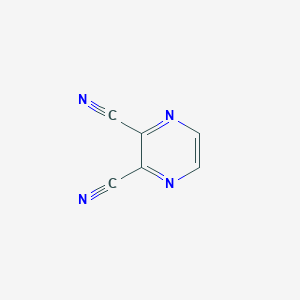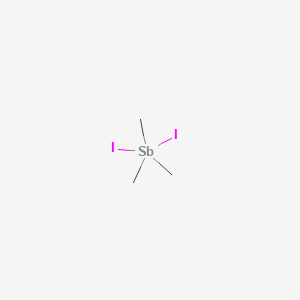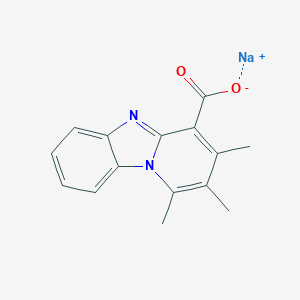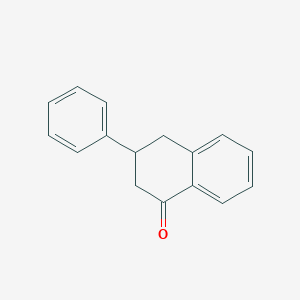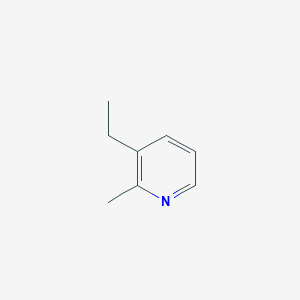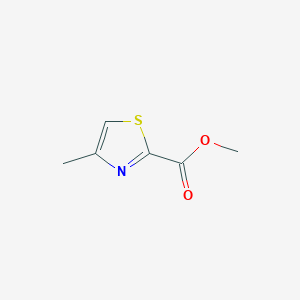
4-甲基噻唑-2-甲酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 4-methylthiazole-2-carboxylate and related compounds often involves the cyclization of functionalized enamides or thioamides. One notable method for synthesizing 2-phenyl-4,5-substituted oxazoles, which share structural similarities with methyl 4-methylthiazole-2-carboxylates, involves intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method offers an efficient route to introduce ester, N-substituted carboxamide, or acyl functionalities into the thiazole structure, showcasing the versatility of thiazole synthesis techniques (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 4-methylthiazole-2-carboxylate is characterized by the presence of a thiazole ring, a carboxylate group, and a methyl substituent. The thiazole ring provides a rigid aromatic platform that can participate in various chemical reactions, while the carboxylate and methyl groups offer sites for further functionalization. Structural analysis of similar thiazole derivatives through X-ray crystallography and computational methods has provided insights into their conformation, electronic structure, and reactivity patterns, which are crucial for designing new compounds with desired properties.
Chemical Reactions and Properties
Methyl 4-methylthiazole-2-carboxylates undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of reactive sites on both the thiazole ring and the carboxylate group. These reactions allow for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives with diverse chemical properties. For instance, the nucleophilic ring-opening of oxazolone derivatives leads to the formation of 2-phenyl-4,5-functionalized oxazoles, illustrating the compound's utility in synthesizing complex molecules (Misra & Ila, 2010).
科学研究应用
-
Pharmaceutical Research
- Thiazole compounds have been found to contribute to the development of various drugs and biologically active agents .
- The thiazole ring, which is part of the “Methyl 4-methylthiazole-2-carboxylate” structure, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
- These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
- One drug candidate containing a thiazole ring is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
-
Pest Control
-
Chemical Synthesis
-
Neuroprotective and Anti-neuroinflammatory Agents
- While not directly related to “Methyl 4-methylthiazole-2-carboxylate”, a similar compound, “triazole-pyrimidine”, has been used in the synthesis of potential neuroprotective and anti-neuroinflammatory agents .
- These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- They also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
-
Antiviral and Anticancer Agents
- While not directly related to “Methyl 4-methylthiazole-2-carboxylate”, a similar compound, “triazole-pyrimidine”, has been used in the synthesis of potential antiviral and anticancer agents .
- Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- These compounds have shown promising results in various human cells and exhibited a promising antineoplastic potential .
-
Organic Synthesis
- “Methyl 4-methylthiazole-2-carboxylate” can be used as a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .
- For example, it is an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .
安全和危害
属性
IUPAC Name |
methyl 4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUZTKTDPPXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465699 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylthiazole-2-carboxylate | |
CAS RN |
14542-15-5 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14542-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

